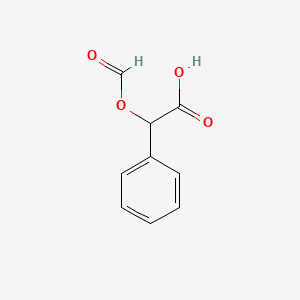

(R)-(Formyloxy)phenylacetic acid

Description

Context within the Family of Chiral α-Substituted Phenylacetic Acid Derivatives

Phenylacetic acid (PAA), a compound with a phenyl group attached to a carboxylic acid moiety, serves as a parent structure for a vast array of derivatives. wikipedia.orgmdpi.com These derivatives are significant in various scientific domains, including pharmaceuticals and materials science. mdpi.comgoogle.com When a substituent is introduced at the alpha-carbon (the carbon atom adjacent to the carboxyl group), the potential for chirality arises, leading to the family of α-substituted phenylacetic acids.

Chiral α-substituted phenylacetic acids are a class of molecules that have been extensively studied. acs.org Their applications are diverse, ranging from their use as chiral building blocks in the synthesis of more complex molecules to their role as chiral resolving agents. nih.govnih.gov The specific nature of the α-substituent dramatically influences the molecule's physical, chemical, and biological properties. For instance, mandelic acid (α-hydroxyphenylacetic acid) is a well-known chiral α-substituted phenylacetic acid used in various chemical and dermatological applications. mdpi.com (R)-(Formyloxy)phenylacetic acid fits within this family as the derivative where the α-substituent is a formyloxy group (-OCHO).

Table 1: Examples of α-Substituted Phenylacetic Acid Derivatives

| Compound Name | α-Substituent | Key Characteristics |

|---|---|---|

| Phenylacetic Acid | -H | The parent achiral compound. wikipedia.org |

| Mandelic Acid | -OH | A chiral α-hydroxy acid used in synthesis and skincare. mdpi.com |

| Phenylglyoxylic Acid | =O | An α-keto acid. wikipedia.org |

Stereochemical Significance of the (R)-Configuration

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. uou.ac.in A molecule that is non-superimposable on its mirror image is termed "chiral," and the two mirror-image forms are called enantiomers. wikipedia.org

The (R)-configuration refers to the specific spatial arrangement of the groups attached to the chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules. numberanalytics.comlumenlearning.com This system assigns priorities to the four substituents based on atomic number. For this compound, the chiral center is the α-carbon.

Table 2: Simplified Cahn-Ingold-Prelog (CIP) Priority Assignment

| Step | Action |

|---|---|

| 1. Assign Priorities | Rank the four atoms directly attached to the chiral center based on atomic number (higher atomic number = higher priority). |

| 2. Handle Ties | If two attached atoms are the same, move to the next atoms along their respective chains until a point of difference is found. |

| 3. Orient the Molecule | Position the molecule so that the lowest-priority group (often hydrogen) points away from the viewer. |

| 4. Determine Configuration | Trace the path from the highest priority group (1) to the second (2) to the third (3). A clockwise path indicates an (R)-configuration (from the Latin rectus for right), while a counter-clockwise path indicates an (S)-configuration (sinister for left). lumenlearning.com |

The absolute configuration of a chiral molecule is critical because enantiomers, despite having identical physical properties like melting and boiling points, can exhibit profoundly different biological activities. numberanalytics.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. A famous example is the drug thalidomide, where the (R)-enantiomer had the desired sedative effect, while the (S)-enantiomer was found to be teratogenic. numberanalytics.comlumenlearning.com Therefore, the "(R)" in this compound is not merely a label but a crucial descriptor of its distinct chemical identity and potential biological interactions.

Role and Reactivity Profile of the Formyloxy Moiety within Organic Structures

The formyloxy group (-OCHO) is the ester functional group derived from formic acid. Its presence in a molecule introduces specific reactivity patterns.

Protecting Group: In organic synthesis, functional groups are often temporarily modified to prevent them from reacting under certain conditions. This temporary modification is achieved using a "protecting group." organic-chemistry.orglibretexts.org The formyl group can be used to protect hydroxyl groups (alcohols). rsc.org O-formylation, the process of adding a formyl group, can be achieved with high chemoselectivity, meaning it can target alcohol functionalities even in the presence of other reactive groups like amines. rsc.org The formyloxy group in this compound can be viewed as a protected form of the corresponding alcohol, (R)-mandelic acid.

Reactivity: The formyloxy group is susceptible to hydrolysis (cleavage by reaction with water), particularly under basic or acidic conditions, which would regenerate the alcohol and a formate (B1220265) salt or formic acid, respectively. This reactivity is fundamental to its role as a protecting group, as it allows for its removal once its protective function is no longer needed. organic-chemistry.org The formyl group itself contains a reactive C-H bond and a carbonyl carbon, which can be susceptible to nucleophilic attack, although this is less common than ester hydrolysis.

The stability and reactivity of the formyloxy group must be carefully considered during the design of any synthetic route involving a molecule like this compound.

Overview of Research Trajectories for Related Chiral Carboxylic Acids

Chiral carboxylic acids are a cornerstone of modern organic chemistry, with research continually exploring new applications and synthetic methods. nih.gov The general significance and structural diversity of these compounds make them attractive targets for research and development. nih.gov

Several key research trajectories are relevant to compounds like this compound:

Asymmetric Synthesis: A major goal in organic chemistry is the development of methods that produce a single enantiomer of a chiral product. Research focuses on the enantioselective synthesis of chiral carboxylic acids. For example, methods for the direct and highly enantioselective alkylation of arylacetic acids have been developed using chiral reagents to control the stereochemical outcome. nih.gov

Catalysis: Chiral carboxylic acids themselves are increasingly used as catalysts or ligands in enantioselective reactions. For instance, the combination of certain metal catalysts with chiral carboxylic acids has emerged as a powerful system for achieving selective C-H bond functionalization, a highly sought-after transformation in synthesis. acs.org

Analytical and Separation Science: The ability to determine the enantiomeric purity of a chiral substance is crucial. Research is ongoing into new methods for chiral recognition and separation. Chiral carboxylic acids are used as model compounds to test new chiral solvating agents for NMR spectroscopy and to develop novel chiral separation techniques in chromatography. acs.orgresearchgate.net Furthermore, chiroptical sensing methods are being developed for the rapid analysis of chiral carboxylic acid enantiomers. nih.gov

New Building Blocks for Complex Molecules: Chiral carboxylic acids, including α-substituted phenylacetic acids, serve as valuable starting materials for the synthesis of complex, biologically active molecules, such as pharmaceuticals. mdpi.comscripps.edu Research continues to explore the use of novel chiral acids as precursors for new drug candidates and other functional materials.

The study of this compound and its relatives contributes to these broader research efforts by expanding the library of available chiral building blocks and providing new substrates for testing and developing novel chemical methodologies.

Structure

3D Structure

Properties

CAS No. |

29169-63-9 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R)-2-formyloxy-2-phenylacetic acid |

InChI |

InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1 |

InChI Key |

YFRDJVJDAXMXSQ-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC=O |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)OC=O |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)OC=O |

Other CAS No. |

29169-63-9 |

Origin of Product |

United States |

Synthetic Methodologies and Enantioselective Strategies for R Formyloxy Phenylacetic Acid

Asymmetric Synthesis Approaches to the Chiral α-Center

The creation of the stereogenic center in (R)-phenylacetic acid derivatives is paramount and has been achieved through several distinct and sophisticated chemical strategies. These methods are designed to control the three-dimensional arrangement of atoms at the α-position, leading to the desired (R)-enantiomer with high purity.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A prominent strategy involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net In this approach, a carboxylic acid is first acylated with a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. researchgate.netyork.ac.uk The resulting N-acyl oxazolidinone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a conformationally rigid, lithium-chelated (Z)-enolate. york.ac.uk The steric bulk of the substituent on the chiral auxiliary (e.g., the isopropyl or phenyl group) effectively shields one face of the enolate. youtube.com This directs an incoming electrophile, such as an alkyl halide, to the opposite, less hindered face, thereby inducing the formation of a new stereocenter with a predictable configuration. york.ac.ukyoutube.com Alkylation reactions employing this methodology often proceed with very high levels of diastereoselectivity. york.ac.uk After the alkylation step, the chiral auxiliary is cleaved, typically via hydrolysis or reduction, to yield the desired α-substituted chiral carboxylic acid or a related derivative. york.ac.uk

Table 1: Examples of Asymmetric Alkylation using Evans Oxazolidinone Auxiliaries. Data derived from studies on asymmetric alkylation of chiral imide enolates. york.ac.uk

Catalytic Enantioselective Synthesis

Catalytic methods offer a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst can generate a large quantity of the enantiomerically enriched product. Both transition metal complexes and small organic molecules have been successfully employed as catalysts.

The asymmetric hydrogenation of prochiral α-keto acids or their esters, such as phenylglyoxylic acid or methyl benzoylformate, is a powerful and direct route to enantiomerically enriched α-hydroxy acids like (R)-mandelic acid. york.ac.ukorgsyn.org This transformation is typically achieved using catalysts composed of a transition metal (commonly rhodium, ruthenium, or iridium) complexed with a chiral ligand. orgsyn.orgacs.orgnih.govacs.org

The chiral ligand, often a bidentate phosphine (B1218219) like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), creates a chiral environment around the metal center. wikipedia.org The substrate coordinates to this chiral catalyst, and hydrogen is delivered to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol in excess. wikipedia.orgsioc-journal.cn The efficiency and enantioselectivity of the reaction are highly dependent on the choice of metal, ligand, solvent, and reaction conditions such as temperature and hydrogen pressure. acs.org For instance, ruthenium catalysts paired with chiral dipyridylphosphine ligands have demonstrated high conversions and excellent enantioselectivities in the hydrogenation of α-keto esters. acs.org Similarly, iridium catalysts featuring chiral spiro-phosphine-oxazoline ligands have been developed for the highly enantioselective direct hydrogenation of α-keto acids. orgsyn.org

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for the Synthesis of Mandelic Acid Derivatives.

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. harvard.edu This field has provided novel pathways to chiral molecules, avoiding the use of potentially toxic or expensive heavy metals.

One notable organocatalytic approach to (R)-mandelic acid esters involves a one-pot cascade reaction sequence. harvard.eduscispace.com This strategy begins with a Knoevenagel condensation of an aldehyde with phenylsulfonyl acetonitrile (B52724), followed by an asymmetric epoxidation of the resulting α,β-unsaturated nitrile. harvard.edu The epoxidation is catalyzed by a chiral organocatalyst, such as an epi-quinine-derived urea, which controls the stereochemistry of the epoxide ring. harvard.edu The sequence is completed by a domino ring-opening hydrolysis (DROH) of the epoxide, which furnishes the crude α-hydroxy acid. harvard.edu Subsequent esterification provides the final (R)-mandelic acid ester in good yield and high enantioselectivity. harvard.edu The entire multi-step process can be performed in a single reaction vessel, enhancing its operational simplicity. harvard.eduscispace.com

Table 3: Organocatalytic Synthesis of (R)-Mandelic Acid Esters via a One-Pot Cascade Reaction. harvard.edu

Enzymatic Resolution and Biocatalytic Synthesis

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations. For the synthesis of (R)-mandelic acid, two primary enzymatic strategies are widely employed: kinetic resolution of a racemate and direct asymmetric synthesis from a prochiral substrate.

Kinetic resolution involves the selective reaction of one enantiomer from a racemic mixture, leaving the unreacted enantiomer in high optical purity. Lipases are commonly used for the resolution of racemic mandelic acid or its esters. youtube.com In a typical procedure, racemic methyl mandelate (B1228975) is subjected to hydrolysis catalyzed by a lipase (B570770), such as Novozym 435 (lipase B from Candida antarctica). youtube.comnih.gov The enzyme selectively hydrolyzes the (R)-ester to (R)-mandelic acid, leaving the unreacted (S)-methyl mandelate behind. youtube.comnih.gov Alternatively, in a process called transesterification, a racemic mandelate can be acylated with an acyl donor like vinyl acetate (B1210297) in the presence of a lipase from Pseudomonas sp., which preferentially acylates the (S)-enantiomer, allowing for the recovery of unreacted (R)-mandelate with high enantiomeric excess. acs.org

Dynamic kinetic resolution (DKR) offers a significant advantage by combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, enabling theoretical yields of up to 100%. This is particularly effective in the synthesis of (R)-mandelic acid from racemic mandelonitrile (B1675950). A nitrilase enzyme, for example from Alcaligenes faecalis, selectively hydrolyzes (R)-mandelonitrile to (R)-mandelic acid. york.ac.uk The remaining (S)-mandelonitrile, under the weakly basic reaction conditions, racemizes spontaneously back to the racemic mixture, continuously feeding the (R)-enantiomer into the enzymatic reaction until the substrate is fully consumed. york.ac.uk

Furthermore, multi-enzyme cascade reactions have been developed for the sustainable production of (R)-mandelic acid from renewable feedstocks like glucose or simple precursors like styrene (B11656), achieving excellent enantioselectivity. harvard.edu

Table 4: Examples of Enzymatic and Biocatalytic Routes to (R)-Mandelic Acid and Derivatives. youtube.comacs.org

Introduction and Functionalization of the Formyloxy Group

Once the chiral precursor, (R)-mandelic acid, has been synthesized with high enantiopurity, the final step is the introduction of the formyloxy group (-OCHO) via formylation of the α-hydroxyl group. This transformation is an esterification reaction where formic acid or a reactive derivative of it serves as the acyl donor.

A common and effective reagent for this purpose is acetic formic anhydride (B1165640) (AFA). orgsyn.orgscispace.com This mixed anhydride can be readily prepared in situ by reacting acetic anhydride with formic acid. orgsyn.orgscispace.com Acetic formic anhydride is a more potent formylating agent than formic acid alone. orgsyn.org The reaction proceeds through the nucleophilic attack of the secondary hydroxyl group of (R)-mandelic acid on the electrophilic formyl carbon of the anhydride. The acetate group serves as a good leaving group, driving the reaction to completion. This method is often preferred for its high reactivity and the relative ease of workup, as the byproducts are volatile or easily removed. orgsyn.org

Alternatively, standard esterification conditions using formic acid can be employed, often facilitated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to activate the formic acid. In this process, DCC reacts with formic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of (R)-mandelic acid to form the desired formate (B1220265) ester. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration. Care must be taken in these formylation reactions to use mild conditions to avoid potential side reactions or racemization of the sensitive chiral center.

Direct Formylation Reactions of Alcohols or Phenols

Direct formylation of the hydroxyl group in a molecule like (R)-mandelic acid offers a straightforward route to (R)-(Formyloxy)phenylacetic acid. This transformation can be achieved using various formylating agents. Formic acid itself is a common and readily available reagent for this purpose. The reaction of an alcohol with formic acid can often be performed under solvent-free and neutral conditions, which is environmentally advantageous.

One notable method involves the use of iodine as a catalyst for the formylation of alcohols with formic acid at room temperature. This approach has been shown to be effective for a range of different alcohols, providing good to high yields. An alternative to using molecular iodine directly, which can be corrosive, is the in situ generation of iodine from a system such as Fe(NO₃)₃·9H₂O/NaI. This method also proceeds under solvent-free conditions and offers a green and efficient pathway for formylation.

The chemoselectivity of formylation can be a critical factor, especially in molecules with multiple reactive sites. For instance, in the presence of both alcohol and phenol (B47542) functionalities, selective formylation of the alcohol can be achieved. researchgate.net Research has demonstrated the use of chloral (B1216628) as a reagent for the selective formylation of primary and secondary alcohols, while phenols and thiols remain unreacted even after prolonged reaction times. researchgate.net This selectivity is crucial when considering the synthesis of this compound from precursors that may contain other reactive groups.

Furthermore, the selective formylation of primary hydroxyl groups in more complex structures like sugars has been demonstrated using 99% formic acid at room temperature. nih.gov This highlights the potential for regioselective formylation based on the steric and electronic properties of the hydroxyl group.

| Formylating Agent | Catalyst/Conditions | Substrate Type | Key Features | Reference |

| Formic Acid | Iodine (I₂) | Alcohols | Solvent-free, room temperature, good to high yields. | |

| Formic Acid | Fe(NO₃)₃·9H₂O/NaI | Alcohols | In situ generation of I₂, green and efficient. | |

| Chloral | - | Primary/Secondary Alcohols | Selective over phenols and thiols. | researchgate.net |

| 99% Formic Acid | 25°C | Primary Hydroxyls (Sugars) | Regioselective for primary hydroxyls. | nih.gov |

Esterification Strategies for Formate Moiety Incorporation

The incorporation of a formate moiety can also be viewed as a specific type of esterification. Generally, the synthesis of formate esters can be achieved through the esterification of alcohols with formic acid. researchgate.net This direct esterification is advantageous as the only byproduct is water. researchgate.net To achieve high yields, specialized equipment or additives may be necessary. researchgate.net

Catalytic methods are often employed to facilitate the esterification of (R)-mandelic acid and its analogues. For instance, solid acid catalysts like Cs2.5H0.5PW12O40 supported on K-10 clay have been shown to be effective and reusable for the esterification of mandelic acid with alcohols, such as methanol (B129727) to produce methyl mandelate. researchgate.net While this example produces a methyl ester, the principle can be extended to the formation of a formate ester. Another catalyst reported for the esterification of mandelic acid is Fe₂(SO₄)₃·xH₂O, which provides a convenient alternative to strong acids like sulfuric acid that can cause side reactions. jlu.edu.cn

Enzymatic methods also offer a green and selective route for ester synthesis. Lipases, for example, have been used in transesterification reactions to produce formate esters. researchgate.netconicet.gov.ar A Baeyer-Villiger monooxygenase from Aspergillus flavus has been shown to convert aliphatic aldehydes into alkyl formates with high regioselectivity. conicet.gov.ar While not a direct esterification of an alcohol, this demonstrates a biocatalytic approach to formate ester synthesis.

A novel approach for the O-formylation of alcohols utilizes CO₂ as a C1 building block. acs.org In this autocatalytic process, formic acid is produced in situ from CO₂ and acts as the catalyst for the formylation reaction. acs.org This method is particularly noteworthy for its use of renewable resources. acs.org

| Esterification Method | Catalyst/Reagent | Substrate | Key Features | Reference |

| Direct Esterification | Formic Acid | Alcohols | Water is the only byproduct. | researchgate.net |

| Catalytic Esterification | Cs2.5H0.5PW12O40/K-10 Clay | Mandelic Acid | Reusable solid acid catalyst. | researchgate.net |

| Catalytic Esterification | Fe₂(SO₄)₃·xH₂O | Mandelic Acid | Avoids strong acid side reactions. | jlu.edu.cn |

| Biocatalytic Transesterification | Lipase | Alcohols | Green and selective. | researchgate.netconicet.gov.ar |

| Autocatalytic O-Formylation | CO₂ / NaBH(OCHO)₃ | Alcohols | Uses renewable C1 source. | acs.org |

Orthogonal Protection/Deprotection Strategies for Formyloxy Group Installation

In the synthesis of complex molecules, protecting groups are essential to temporarily mask reactive functional groups and allow for selective transformations at other sites. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others under specific reaction conditions.

When synthesizing this compound from (R)-mandelic acid, the carboxylic acid group and the hydroxyl group are the two main functionalities to consider. To selectively formylate the hydroxyl group, the carboxylic acid may need to be protected. Common protecting groups for carboxylic acids include esters, such as methyl or benzyl (B1604629) esters, which can be introduced and removed under conditions that would not affect the subsequent formylation of the hydroxyl group.

For instance, the synthesis of esters of mandelic acid has been described where the hydroxyl group was initially protected to allow for acylation at another site. nih.gov Conversely, to achieve formylation of the hydroxyl group, the carboxylic acid could be protected as an ester. After the formylation step, the protecting group on the carboxylic acid would be selectively removed to yield the final product. The choice of protecting group is critical and must be stable to the formylation conditions while being readily cleavable without affecting the newly installed formyloxy group.

The concept of orthogonal protection is particularly relevant in the synthesis of complex chiral molecules like piperidines, where multiple reactive groups require a carefully planned sequence of protection and deprotection steps. acs.org The principles applied in such syntheses, involving the use of protecting groups that are stable to certain reaction conditions while labile to others, are directly applicable to the synthesis of this compound.

| Protecting Group Strategy | Target Functionality | Example Protecting Groups | Key Principle | Reference |

| Carboxylic Acid Protection | Carboxylic Acid | Methyl, Benzyl Esters | Protection allows for selective reaction at the hydroxyl group. | nih.gov |

| Orthogonal Protection | Multiple Functional Groups | Boc, Fmoc, Silyl ethers | Selective removal of one group without affecting others. |

Synthetic Routes from Chiral Precursors

The use of a chiral precursor is a fundamental strategy in enantioselective synthesis to ensure the desired stereochemistry in the final product.

Derivatization from (R)-Mandelic Acid and its Analogues

(R)-Mandelic acid is a readily available and important chiral building block for the synthesis of various pharmaceuticals. nih.gov Its use as a starting material for this compound is a logical and direct approach. The primary transformation required is the selective formylation of the α-hydroxyl group.

The direct esterification of (R)-mandelic acid with formic acid, potentially catalyzed by agents like iodine or solid acids as previously discussed, would be the most straightforward method. researchgate.netjlu.edu.cn The challenge lies in preventing self-esterification or other side reactions involving the carboxylic acid moiety. Protecting the carboxylic acid as an ester, followed by formylation and deprotection, is a viable, albeit longer, alternative.

Biocatalytic methods have been extensively developed for the production of (R)-mandelic acid itself, often achieving high enantiomeric purity. nih.govnih.gov These green synthesis approaches provide a sustainable source of the chiral precursor. mpg.dechemeurope.com Once (R)-mandelic acid is obtained, chemical derivatization can be performed. For example, chiral derivatizing agents are used to analyze the enantiomeric purity of α-hydroxy acids, and similar reactions could be adapted for synthetic purposes. nih.govnih.govwikipedia.org

Conversion of Other Chiral α-Hydroxyphenylacetic Acid Derivatives

The synthesis of this compound is not limited to starting from (R)-mandelic acid. Other chiral α-hydroxyphenylacetic acid derivatives can also serve as precursors. For instance, α-alkyl-α-hydroxyphenylacetic acids can be synthesized stereoselectively. researchgate.netresearchgate.net If a derivative with a suitable leaving group at the α-position is available, a nucleophilic substitution with a formate salt could be envisioned, although this may proceed with inversion of configuration and would require starting with the (S)-enantiomer to obtain the (R)-product.

The synthesis of various esters of mandelic acid has been reported, and these can be considered derivatives that could potentially be converted to the desired formyloxy compound. nih.gov For example, a methyl or ethyl mandelate could undergo transesterification with a formate source. Lipase-catalyzed transesterification is a known method for producing formate esters and could be applicable here. researchgate.netconicet.gov.ar

Furthermore, methods for the resolution of racemic mandelic acid derivatives are well-established, providing access to enantiomerically pure starting materials. google.com These resolved derivatives could then be subjected to formylation reactions.

Scale-Up Considerations and Process Chemistry Aspects

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that fall under the umbrella of process chemistry. mt.com Key considerations include safety, cost-effectiveness, robustness, and environmental impact.

For the synthesis of this compound, the scale-up of the formylation or esterification step is of primary concern. Direct esterification with formic acid, while simple, may require the removal of water to drive the equilibrium towards the product, which can be energy-intensive on a large scale. The use of solid, reusable catalysts like supported heteropolyacids or Fe₂(SO₄)₃·xH₂O offers advantages in terms of catalyst separation and recycling, which are crucial for industrial processes. researchgate.netjlu.edu.cn

Safety is paramount, and exothermic reactions must be carefully controlled. Solvent-free reactions, while green, can pose challenges in heat management. The use of a solvent can help to dissipate heat, but it also adds to the cost and environmental burden of the process. Continuous flow chemistry is an increasingly popular approach for managing highly exothermic reactions and improving safety and consistency on a large scale. mt.com

The synthesis of chiral esters often involves biocatalysis or the use of chiral auxiliaries. organic-chemistry.org While biocatalysis is often seen as a green and highly selective method, the cost and stability of the enzyme, as well as the productivity of the process, are important scale-up factors. nih.gov When using chiral auxiliaries, their cost and the efficiency of their recovery and recycling are critical for the economic viability of the process.

Finally, the purification of the final product is a significant part of any manufacturing process. Crystallization, distillation, and chromatography are common methods, and the choice depends on the properties of the compound and the required purity. For a chiral compound like this compound, ensuring that no racemization occurs during purification is essential.

| Process Aspect | Considerations for this compound Synthesis | Potential Solutions | Reference |

| Catalyst | Cost, reusability, separation from product. | Use of solid, heterogeneous catalysts; biocatalysis. | researchgate.netjlu.edu.cn |

| Safety | Management of exothermic reactions, handling of corrosive reagents. | Continuous flow processing, use of milder catalysts. | mt.com |

| Efficiency | Reaction time, yield, atom economy. | Optimization of reaction conditions, use of highly selective catalysts. | organic-chemistry.org |

| Purification | Removal of byproducts and unreacted starting materials, prevention of racemization. | Crystallization, distillation under controlled conditions. | - |

| Sustainability | Solvent use, waste generation, use of renewable resources. | Solvent-free reactions, biocatalysis, use of CO₂ as a C1 source. | researchgate.netacs.org |

Chemical Reactivity, Transformations, and Derivatization of R Formyloxy Phenylacetic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid moiety is a versatile functional group that serves as a linchpin for numerous transformations, including the formation of esters and amides, activation for coupling reactions, and decarboxylation.

Esterification and Amidation Reactions

The direct conversion of the carboxylic acid group into esters and amides is a fundamental transformation for (R)-(Formyloxy)phenylacetic acid.

Esterification: The synthesis of esters from phenylacetic acid is well-documented and can be achieved under various catalytic conditions. Liquid-phase esterification with phenols, such as p-cresol, can be effectively catalyzed by metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺, Zn²⁺, Fe³⁺). nih.gov Among these, Al³⁺-montmorillonite has demonstrated high activity. nih.gov The reaction mechanism involves the protonation of the carboxylic acid at the Brønsted acid sites of the catalyst, forming an oxonium ion intermediate that is subsequently attacked by the alcohol to yield the ester. nih.gov Solvent-free esterification, aligning with the principles of green chemistry, has also been successfully applied, for instance, in the reaction of phenylacetic acid with 4-ethoxyphenol (B1293792) using Amberlyst-15 as a recyclable heterogeneous acid catalyst. gcsu.edu Another strategy for esterifying sterically hindered alcohols, like tert-butyl alcohol, involves the in-situ formation of benzotriazole (B28993) esters as activated intermediates. researchgate.net

Amidation: Direct amidation of phenylacetic acid can be accomplished using cost-effective and stable nitrogen sources like urea, catalyzed by agents such as magnesium nitrate (B79036) or imidazole. researchgate.net Furthermore, enzymatic approaches offer a highly selective route to amides. A truncated mutant of Carboxylic Acid Reductase (CAR) from Mycobacterium marinum (MmCAR-A), which retains adenylation activity but lacks reduction capability, can catalyze amide bond formation between a carboxylic acid and an amine. nih.gov

Table 1: Selected Esterification Reactions of Phenylacetic Acid

| Alcohol/Phenol (B47542) | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Cresol | Al³⁺-montmorillonite | Toluene (B28343), Reflux, 6h | p-Cresyl phenylacetate | High | nih.gov |

| Glycerol | Amberlyst-15 | Solvent-free, 110°C, 6h | Glycerol mono(phenylacetate) | 56% | jocpr.com |

| 4-Ethoxyphenol | Amberlyst-15 | Solvent-free, Reflux | (4-Ethoxyphenyl) 2-phenylacetate | N/A | gcsu.edu |

| tert-Butyl Alcohol | EDC/HOBt, DMAP | N/A | tert-Butyl phenylacetate | N/A | researchgate.net |

Carboxylic Acid Activation and Coupling Reactions

Activation of the carboxylic acid is a prerequisite for many coupling reactions, enhancing the electrophilicity of the carbonyl carbon. A versatile and cost-efficient method involves using a catalytic amount of a formamide (B127407) (e.g., formylpyrrolidine) with a substoichiometric amount of trichlorotriazine (B8581814) (TCT). nih.govrsc.org This system generates a highly reactive acyl chloride in situ, which can then be readily converted into amides, esters, and thioesters in high yields. nih.govrsc.org This method offers significant improvements over previous TCT-based procedures by proceeding through the more electrophilic acid chloride intermediate. rsc.org

Enzymatic activation is another powerful strategy. Carboxylic Acid Reductases (CARs) initiate their catalytic cycle by activating the carboxylic acid with ATP in the adenylation (A) domain, forming a reactive acyl-adenylate intermediate. nih.gov This intermediate is then typically reduced, but as noted earlier, can be intercepted by amines to form amides when using engineered enzyme variants. nih.gov

While many coupling reactions focus on the aromatic ring, those involving the carboxylic acid functionality are crucial for building more complex molecular architectures. Oxidative coupling reactions, for instance, typically involve phenols and can form C-C or C-O bonds, often mediated by transition metal catalysts. wikipedia.orgrsc.org The activated carboxylic acid of this compound could potentially be coupled with various nucleophiles, although specific examples for this substrate are not prevalent.

Decarboxylation Pathways

The removal of the carboxyl group via decarboxylation represents a significant transformation. Phenylacetic acid and its derivatives can undergo decarboxylation through several distinct pathways.

Under hydrothermal conditions (e.g., 300 °C and 1034 bar), phenylacetic acid undergoes irreversible first-order decarboxylation to yield toluene and CO₂ (or bicarbonate, depending on pH). elsevierpure.comresearchgate.net Studies suggest that the neutral acid molecule and the carboxylate anion decarboxylate via different mechanisms: the acid proceeds through a ring-protonated zwitterionic intermediate, while the anion decarboxylates directly to a benzyl (B1604629) anion. elsevierpure.comresearchgate.net

Oxidative decarboxylation provides a route to carbonyl compounds. A simple and effective method uses Oxone and a catalytic amount of iodobenzene (B50100) in aqueous acetonitrile (B52724) at room temperature to convert phenylacetic acids into the corresponding benzaldehydes or ketones. aacmanchar.edu.in Similarly, oxidative photodecarboxylation can be catalyzed by FSM-16, a mesoporous silica, to afford carbonyl compounds. nih.gov This catalyst has the advantage of being reusable after recalcination. nih.gov Acid-catalyzed decarboxylation is also possible, particularly when the resulting carbanion is stabilized, as is the case with the benzylic carbon in phenylacetic acid. stackexchange.com

Table 2: Decarboxylation Methods for Phenylacetic Acid

| Method | Reagents/Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| Hydrothermal | Water | 300°C, 1034 bar | Toluene | elsevierpure.comresearchgate.net |

| Oxidative | Oxone, Iodobenzene | aq. Acetonitrile, RT | Benzaldehyde | aacmanchar.edu.in |

| Photochemical | FSM-16 (mesoporous silica) | Light | Carbonyl Compounds | nih.gov |

| Acid-Catalyzed | Trifluoroacetic Acid | Methylene (B1212753) Chloride | Toluene derivative | stackexchange.com |

Reactions at the Benzylic Position

The benzylic carbon of this compound is activated towards various functionalization reactions due to its position adjacent to the phenyl ring.

C-H Activation and Functionalization Strategies

Direct functionalization of the benzylic C-H bond is a powerful strategy for molecular modification, avoiding the need for pre-functionalized substrates. Transition metal catalysis is a prominent approach. For instance, a manganese catalyst stabilized by a bipiperidine-based ligand enables the chemoselective oxidation of benzylic methylenes to ketones using hydrogen peroxide under mild conditions. d-nb.info This protocol shows remarkable tolerance for a wide array of functional groups, including carboxylic acids. d-nb.info Another strategy involves the deprotonation of the benzylic carbon, which can be facilitated by the π-coordination of an electrophilic transition metal complex to the phenyl ring, thereby acidifying the benzylic protons. rsc.org

A key C-H functionalization is olefination, which forms a carbon-carbon double bond at a specific position on the phenyl ring, directed by the carboxylic acid group. Palladium-catalyzed ortho- and meta-C-H olefination of phenylacetic acid derivatives have been developed.

The ortho-C-H olefination can be achieved using a Pd(OAc)₂ catalyst in the presence of a mono-N-protected amino acid (MPAA) ligand, such as N-acetyl isoleucine. nih.gov This reaction is tolerant of various functional groups on the phenyl ring and is atom-economical. nih.gov

For meta-C-H olefination, a U-shaped nitrile-containing template is employed in a palladium-catalyzed reaction. nih.gov The template directs the C-H activation to the meta position of the phenylacetic acid. The identification of N-formyl-protected glycine (B1666218) as a crucial ligand facilitated the development of this selective transformation. nih.gov These methods provide powerful tools for the regioselective synthesis of substituted styrene (B11656) derivatives from phenylacetic acids.

Table 3: Directed C-H Olefination of Phenylacetic Acid Derivatives

| Position | Catalyst System | Olefin Partner | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| ortho | Pd(OAc)₂, N-acetyl isoleucine, K₂CO₃ | Ethyl acrylate | t-AmylOH, 90°C, O₂ | (E)-2-(2-(alkenyl)phenyl)acetic acid derivative | nih.gov |

| meta | Pd(OAc)₂, Nitrile template, Formyl-Gly-OH | Various acrylates | N/A | meta-olefinated phenylacetic acid derivative | nih.gov |

Arylation and Alkylation

The derivatization of this compound through arylation and alkylation reactions offers pathways to novel compounds with potentially enhanced or modified properties. These transformations can target either the aromatic ring or the α-position of the carboxylic acid.

The arylation of phenylacetic acid derivatives can be directed to either the phenyl ring or the α-carbon. Palladium-catalyzed cross-coupling reactions have been developed for the α-arylation of aryl acetic acids with a variety of aryl bromides and chlorides. acsgcipr.org These reactions often proceed via the formation of dienolate intermediates under the influence of a strong base. acsgcipr.orgnih.gov The presence of the formyloxy group at the α-position would likely influence the ease of deprotonation and the subsequent reactivity of the enolate. Furthermore, meta-C-H arylation of free phenylacetic acids has been achieved using a transient mediator, which could be applicable to this compound, provided the reaction conditions are compatible with the formyloxy group. acs.orgnih.gov

Alkylation at the α-position of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. libretexts.orglibretexts.org For esters, this is typically achieved by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate, which then reacts with an alkyl halide. youtube.com A direct and highly enantioselective alkylation of arylacetic acids has been developed using chiral lithium amides as stereodirecting reagents, which circumvents the need for traditional chiral auxiliaries. google.com This method has been shown to be effective for a range of substituted arylacetic acids and various alkylating agents. google.com

| Reagent/Catalyst System | Position of Reaction | Potential Product |

| Pd Catalyst / Strong Base / Ar-X | α-carbon | (R)-2-Aryl-2-(formyloxy)phenylacetic acid |

| Pd Catalyst / Transient Mediator / Ar-I | meta-position of phenyl ring | (R)-(Formyloxy)(3'-arylphenyl)acetic acid |

| LDA / R-X | α-carbon | (R)-2-Alkyl-2-(formyloxy)phenylacetic acid |

| Chiral Lithium Amide / R-X | α-carbon | Diastereomerically enriched 2-alkyl-2-(formyloxy)phenylacetic acid |

Oxidative Transformations

The oxidative transformation of this compound can potentially occur at several sites within the molecule, including the aromatic ring, the benzylic C-H bond, and the formyl group. The outcome of such reactions is highly dependent on the oxidant and the reaction conditions employed.

The aromatic ring is generally resistant to oxidation unless activated by strongly electron-donating groups. The carboxylic acid group is already in a high oxidation state and further oxidation typically leads to decarboxylation. nih.gov The benzylic position, however, is a potential site for oxidation.

The formyloxy group itself can be susceptible to oxidative degradation. Studies on the oxidative degradation of polyethylene (B3416737) glycols have shown that formate (B1220265) esters can be formed, which can then hydrolyze to formic acid. nih.gov This suggests that under certain oxidative conditions, the formyloxy group in this compound could be cleaved. The oxidative stability of lipids, which can contain ester linkages, is a well-studied area and depends on factors like the degree of unsaturation and the presence of antioxidants. organic-chemistry.orgresearchgate.net While not directly analogous, these studies highlight the general susceptibility of ester groups to oxidation. A simple method for synthesizing formate esters involves the Au/TiO2-catalyzed aerobic oxidative coupling of alcohols with formaldehyde, proceeding through an intermediate hemiacetal that undergoes oxidation. google.com

Reactivity of the Formyloxy Ester Group

The formyloxy group, being an ester, is a key site for various chemical transformations, including hydrolysis, transesterification, and cleavage.

Hydrolytic Stability under Acidic, Neutral, and Basic Conditions

The hydrolysis of esters is a well-understood process that can be catalyzed by either acid or base. libretexts.orgresearchgate.net

Under acidic conditions , the hydrolysis of an ester is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. libretexts.orgmasterorganicchemistry.com This process is reversible and typically requires heating with an excess of water and a strong acid catalyst to proceed to a significant extent. researchgate.net

Under neutral conditions , the hydrolysis of most esters is generally slow.

Under basic conditions , a process known as saponification, the ester is hydrolyzed by a hydroxide (B78521) ion. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then expels the alkoxide leaving group. masterorganicchemistry.comyoutube.com The resulting carboxylic acid is deprotonated by the base in an irreversible step, which drives the reaction to completion. masterorganicchemistry.com

| Condition | Catalyst | Key Mechanistic Step | Reversibility | Relative Rate |

| Acidic | H+ | Protonation of carbonyl oxygen | Reversible | Moderate |

| Neutral | None | Uncatalyzed attack by water | Reversible | Very Slow |

| Basic | OH- | Nucleophilic attack by hydroxide | Irreversible | Fast |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in a large excess, for instance, as the solvent.

In base-catalyzed transesterification , an alkoxide nucleophile attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester.

In acid-catalyzed transesterification , the carbonyl oxygen of the ester is first protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by the alcohol nucleophile. A series of proton transfer steps follows, leading to the elimination of the original alcohol and formation of the new ester.

Cleavage and Removal of the Formyloxy Group

The formyl group can serve as a protecting group for alcohols, and its removal is a crucial step in many synthetic sequences. The cleavage of the formyloxy group from this compound would regenerate the corresponding α-hydroxy acid, (R)-mandelic acid.

A key advantage of the formyl protecting group is its selective removal under mild conditions that often leave other ester groups, such as acetates, intact. masterorganicchemistry.com A common method for the deprotection of formate esters is treatment with potassium bicarbonate in aqueous methanol (B129727). acs.org

Enzymatic methods for formyl group cleavage have also been developed. Formate dehydrogenase (FDH) has been shown to catalyze the cleavage of formate esters. google.com This reaction is an oxidation where the formyl group is oxidized to carbon dioxide, and a cofactor such as NAD+ is reduced. The irreversible loss of gaseous carbon dioxide drives the reaction to completion, allowing for quantitative conversion under mild conditions. google.com Another approach for the cleavage of N-formyl groups from amino acid esters involves the use of hydroxylamine (B1172632) in the form of its salt with a strong acid. youtube.com

Stereoselective Transformations Directed by the (R)-Center

The existing stereocenter at the α-carbon of this compound can exert significant influence on the stereochemical outcome of reactions occurring at other parts of the molecule. This stereodirecting effect is often mediated through neighboring group participation.

In reactions involving the formation of a carbocation or a related electron-deficient species at the benzylic position, the adjacent formyloxy group can participate in the reaction. This participation can lead to the formation of a cyclic intermediate, such as a dioxolenium ion. The formation of this rigid cyclic intermediate shields one face of the molecule, forcing an incoming nucleophile to attack from the opposite face. This mechanism can result in a high degree of stereocontrol, often leading to the formation of a single diastereomer.

The effectiveness of an acyloxy group in neighboring group participation has been well-documented in carbohydrate chemistry and has been extended to acyclic systems. nih.gov The use of a participating group like an ester adjacent to an acetal (B89532) has been shown to provide high diastereoselectivity in substitution reactions. nih.gov This principle suggests that the (R)-formyloxy group in this compound could be a powerful tool for directing stereoselective transformations. For instance, a reaction proceeding through a benzylic cation could be controlled by the formation of a dioxolenium ion, leading to a product with a defined stereochemistry relative to the original (R)-center.

Synthesis of Structurally Related Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is intrinsically linked to the broader field of mandelic acid chemistry. (R)-Mandelic acid serves as a fundamental chiral building block for the creation of a wide array of structurally related compounds with significant applications, particularly in the pharmaceutical industry. researchgate.netnih.gov These derivatives are often sought to modulate biological activity, improve pharmacokinetic properties, or act as intermediates in the synthesis of complex molecules such as semisynthetic antibiotics (penicillins and cephalosporins), anti-obesity drugs, and antineoplastic agents. researchgate.netnih.gov The synthetic strategies employed typically involve modifications at the carboxyl and hydroxyl groups of the mandelic acid core, as well as substitutions on the phenyl ring.

Research into the derivatization of mandelic acid has explored both chemical and enzymatic pathways. Enzymatic methods, utilizing hydrolases like lipases and esterases, are particularly valued for their high enantioselectivity, allowing for the production of optically pure compounds under mild reaction conditions. nih.gov Chemical methods, on the other hand, offer a broad scope of transformations for creating diverse analogues.

A significant area of research has been the synthesis of various ester and amide derivatives of (R)-mandelic acid. These transformations are often straightforward yet crucial for subsequent synthetic steps or for direct use as biologically active agents. For instance, the esterification of the carboxyl group or the acylation of the hydroxyl group can be accomplished using standard laboratory procedures. nih.govmdpi.com

Furthermore, the synthesis of analogues with substituted phenyl rings, such as chloro- or hydroxy-substituted mandelic acids, has been a focus of investigation. chempedia.infonih.gov These substitutions can dramatically influence the molecule's properties and biological activity. The production of these analogues often starts from the corresponding substituted benzaldehydes, which are then converted to the mandelonitrile (B1675950) and subsequently hydrolyzed to the desired mandelic acid derivative. nih.gov

The following table summarizes key research findings on the synthesis of various derivatives and analogues structurally related to this compound, primarily focusing on modifications of the parent (R)-mandelic acid structure.

Table 1: Synthesis of Structurally Related Derivatives and Analogues of (R)-Mandelic Acid

| Starting Material | Reagents and Conditions | Derivative/Analogue Synthesized | Key Research Findings |

|---|---|---|---|

| (R,S)-Mandelonitrile | Rhodococcus sp. (microorganism) | (R)-(-)-Mandelic acid | A process for producing R(-)-mandelic acid through nitrile asymmetric hydrolysis of R,S-mandelonitrile was developed using a microorganism of the genus Rhodococcus. |

| (R,S)-Mandelonitrile derivatives | Aureobacterium, Pseudomonas, Caseobacter sp. (microorganisms) | R(-)-mandelic acid derivatives | Microorganisms capable of nitrile asymmetric hydrolysis were identified for the production of R(-)-mandelic acid derivatives from the corresponding R,S-mandelonitrile derivatives. |

| (R,S)-Mandelic acid | Lipase (B570770), ammonolysis | (R)-Mandelic acid amide | The enzymatic amidation of racemic mandelic acid using a lipase provides a biocatalytic route to (R)-mandelic acid amide. researchgate.net |

| (R)-Mandelic acid | Methanol, supercritical carbon dioxide | Methyl (R)-mandelate | The carboxyl group of mandelic acid can be esterified with methanol in supercritical carbon dioxide, a process that precedes acylation of the hydroxyl group for gas chromatography analysis. nih.gov |

| Phenylpyruvic acid | 2-oxoacid reductase, methyl viologen, electrochemical reduction | (R)-Phenyllactic acid | An electrochemical cell utilizing 2-oxoacid reductase was used to reduce phenylpyruvate to (R)-phenyllactic acid, a structural analogue of mandelic acid. |

| Aromatic alkenes | Molecular iodine, oxone | Phenylacetic acids | A metal-free, catalytic regioselective oxygenation of vinylarenes was developed to synthesize phenylacetic acids through a tandem iodofunctionalization/de-iodination induced rearrangement. rsc.org |

| 2,6-Dibromo-4-methylaniline | Multi-step synthesis including NBS, AIBN, KCN, HBr, TiCl4, KOH | 2-[(3,4,5-Triphenyl)phenyl]acetic acid and its methyl and ethyl esters | New phenylacetic acid derivatives with potential biological activities were prepared through a multi-step chemical synthesis. researchgate.net |

| Substituted benzyloxyphenylacetic acids | Structural modification of the aromatic core and acidic function | Halogenated benzyl subunit containing phenylacetic acid derivatives | Novel phenylacetic acid derivatives were synthesized and evaluated as aldose reductase inhibitors, highlighting the importance of the methylene spacer between the aromatic ring and the carboxyl group. nih.gov |

Stereochemical Characterization and Control

Determination of Enantiomeric Purity and Enantiomeric Excess (ee)

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality attribute of a single-enantiomer compound. It quantifies the degree to which one enantiomer is present in excess of the other. Various analytical techniques are employed to determine the enantiomeric purity of chiral compounds like (R)-(Formyloxy)phenylacetic acid.

Chiral chromatography is a powerful technique for separating enantiomers, enabling the determination of their relative proportions. chromatographyonline.comnih.gov Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be utilized for this purpose, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers. nih.govuni-muenchen.de

For derivatives of mandelic acid, polysaccharide-based CSPs and cyclodextrin-based CSPs have proven effective. nih.govresearchgate.netresearchgate.net In the case of this compound, the choice of the CSP and the mobile or gas phase would be crucial for achieving baseline separation of the enantiomers. The formyloxy group, being more polar than an alkoxy group but different from a hydroxyl or acetoxy group, would influence the retention times and the chiral recognition mechanism. mdpi.com

Chiral HPLC: For HPLC analysis, a normal-phase or reversed-phase method could be developed. sigmaaldrich.com The selection of the mobile phase, often a mixture of alkanes and alcohols with additives, is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomers. nih.govresearchgate.net For instance, a CHIRALPAK® IC column, which is a cellulose-based CSP, has been successfully used to separate the enantiomers of mandelic acid and its derivatives. nih.gov

Chiral GC: For GC analysis, derivatization of the carboxylic acid group of this compound to a more volatile ester, such as a methyl or ethyl ester, may be necessary. mdpi.commdpi.com The resulting derivative can then be analyzed on a GC column containing a chiral selector, such as a derivatized cyclodextrin. chromatographyonline.commdpi.com The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their quantification. gcms.cz

Table 1: Illustrative Chiral Chromatography Parameters for Mandelic Acid Derivatives

| Parameter | Chiral HPLC | Chiral GC |

| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK® IC) | Derivatized Cyclodextrin (e.g., Rt-βDEXsm) |

| Mobile/Carrier Gas | n-Hexane/Isopropanol | Helium |

| Detector | UV-Vis | Flame Ionization Detector (FID) |

| Analyte Form | Direct | Ester derivative (e.g., methyl ester) |

This table provides a generalized example based on methods used for similar compounds. Specific conditions for this compound would require experimental optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess. researchgate.net This is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). nih.govresearchgate.net

A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride. wikipedia.orgnih.gov In a typical procedure, a sample containing this compound would be reacted with both (R)- and (S)-MTPA chloride to form diastereomeric esters. umn.eduresearchgate.net The resulting diastereomers have distinct NMR spectra, and the signals of specific protons or other nuclei will appear at different chemical shifts. nih.gov By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original sample can be accurately calculated. researchgate.net

The difference in chemical shifts (Δδ) between the diastereomeric esters can also provide information about the absolute configuration of the original molecule, a principle known as the Mosher method. umn.edunih.gov

Absolute Configuration Determination via X-ray Crystallography

While chromatographic and NMR methods can determine enantiomeric purity, X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule in the solid state. caltech.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For this compound, obtaining a single crystal of suitable quality would be the first and often most challenging step. Once a suitable crystal is obtained, the diffraction data can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms. By employing anomalous dispersion effects, the absolute configuration at the chiral center can be definitively assigned as (R) or (S). The Flack parameter is a key value in refining the crystal structure that indicates the correctness of the assigned absolute configuration. caltech.edu

Studies on Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is a critical consideration, as racemization would lead to a loss of enantiomeric purity. Racemization is the process by which an enantiomerically enriched sample converts into a racemic mixture. cardiff.ac.uk

For mandelic acid and its derivatives, racemization can occur under both acidic and basic conditions. ru.nl The rate of racemization is influenced by factors such as pH, temperature, and the nature of the substituent on the hydroxyl group. cardiff.ac.uk

The formyloxy group in this compound is an ester. Ester hydrolysis, which can be catalyzed by acid or base, would lead to the formation of (R)-mandelic acid and formic acid. The resulting (R)-mandelic acid could then undergo racemization. ru.nl The mechanism of racemization for mandelic acid itself is thought to involve the formation of a planar carbocation intermediate under acidic conditions or a carbanion under basic conditions. cardiff.ac.uk

Influence of Stereochemistry on Reaction Outcomes and Selectivity

The (R)-configuration of (Formyloxy)phenylacetic acid will have a profound influence on its reactivity, particularly in reactions involving other chiral molecules or reagents. This is a fundamental principle of stereochemistry, where diastereomeric transition states formed during a reaction have different energies, leading to different reaction rates and product distributions.

In enzymatic reactions, for example, the active site of an enzyme is chiral and will typically show a high degree of stereoselectivity, preferentially binding and transforming one enantiomer over the other. nih.govresearchgate.net Therefore, if this compound were a substrate for an enzyme, its (S)-enantiomer would likely be processed at a much slower rate or not at all.

In chemical synthesis, the stereochemistry of this compound would be critical in diastereoselective reactions. For instance, if the carboxylic acid group were to be coupled with a chiral amine, the (R)-configuration of the starting material would influence the stereochemical outcome of the reaction, potentially favoring the formation of one diastereomer of the resulting amide over the other. The stereoselectivity of the metabolism of mandelic acid has been observed, with different pathways for the (R) and (S) enantiomers. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed molecular map can be constructed.

¹H and ¹³C NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum of (R)-(Formyloxy)phenylacetic acid is expected to show distinct signals for each type of proton in the molecule. The aromatic protons on the phenyl ring would typically appear as a multiplet in the range of δ 7.3-7.5 ppm. The methine proton at the chiral center (the α-proton) is significantly influenced by the adjacent oxygen atom of the formyloxy group and the phenyl ring, leading to a downfield shift, predicted to be a singlet around δ 5.9-6.0 ppm. A key diagnostic signal would be the proton of the formyl group, which is expected to appear as a singlet at a highly deshielded position, likely between δ 8.0 and 8.5 ppm researchgate.nethmdb.ca. The acidic proton of the carboxylic acid group would produce a very broad singlet, typically far downfield (δ 10-13 ppm), and its position can be sensitive to solvent and concentration libretexts.orgoregonstate.edu.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms of the phenyl ring would resonate in the typical aromatic region of δ 125-140 ppm. Two distinct carbonyl carbon signals are anticipated: one for the carboxylic acid, expected around δ 170-175 ppm, and another for the formyl ester carbonyl, predicted in the range of δ 160-165 ppm libretexts.org. The α-carbon, bonded to both the phenyl ring and the oxygen of the ester, would appear around δ 75-80 ppm.

A summary of the predicted NMR data is presented below.

| Atom | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl Protons | 7.3 – 7.5 (m, 5H) | 125 – 140 |

| α-Methine Proton | 5.9 – 6.0 (s, 1H) | 75 – 80 |

| Carboxylic Acid Proton | >10 (s, broad, 1H) | - |

| Formyl Proton | 8.0 – 8.5 (s, 1H) | - |

| Carboxylic Acid Carbonyl | - | 170 – 175 |

| Formyl Ester Carbonyl | - | 160 – 165 |

| (s = singlet, m = multiplet) |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would primarily show correlations between the adjacent protons within the phenyl ring, helping to assign their specific positions (ortho, meta, para).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. orgchemboulder.com It would definitively link the predicted proton signals to their corresponding carbon signals, for instance, confirming the assignment of the α-proton to the α-carbon and the aromatic protons to their respective aromatic carbons.

A correlation from the formyl proton (δ ~8.0-8.5) to the α-carbon (δ ~75-80).

Correlations from the α-proton (δ ~5.9-6.0) to the carbons of the phenyl ring and to the carboxylic acid carbonyl carbon (δ ~170-175).

Correlations from the aromatic protons to various carbons within the ring and to the α-carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by several key features:

O-H Stretch: A very broad and strong absorption band from the carboxylic acid's O-H group, typically spanning from 2500 to 3300 cm⁻¹. libretexts.orgoregonstate.edu

C=O Stretches: Two distinct and strong carbonyl (C=O) stretching bands would be a hallmark of this molecule. The carboxylic acid C=O stretch is expected around 1710-1720 cm⁻¹ (assuming hydrogen-bonded dimer formation), while the formyl ester C=O stretch should appear at a higher frequency, around 1735-1750 cm⁻¹. orgchemboulder.comspectroscopyonline.comquimicaorganica.org

C-O Stretches: Strong bands corresponding to the C-O stretching vibrations of the ester and carboxylic acid groups would be visible in the 1000-1300 cm⁻¹ region. orgchemboulder.comquimicaorganica.org

C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while the methine C-H stretch would be found just below 3000 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar, symmetric bonds, would provide complementary information. wikipedia.org It would be especially useful for identifying the vibrations of the aromatic ring and the symmetric stretches within the molecule, which may be weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization. chemguide.co.ukwikipedia.orgdocbrown.info

The molecular formula of this compound is C₉H₈O₄, giving it a monoisotopic mass of 180.0423 Da. The mass spectrum would show a molecular ion peak ([M]⁺•) at m/z = 180.

Common fragmentation pathways would likely include:

Loss of the formyloxy radical (•OCHO): This would result in a fragment ion at m/z = 135 (180 - 45).

Loss of the carboxyl radical (•COOH): This would also produce a fragment at m/z = 135 (180 - 45).

Loss of carbon dioxide (CO₂): Decarboxylation from the molecular ion would lead to a fragment at m/z = 136 (180 - 44).

Formation of the tropylium (B1234903) ion: As is characteristic for many benzyl-containing compounds, cleavage of the bond between the α-carbon and the phenyl ring followed by rearrangement can lead to the formation of the stable tropylium ion ([C₇H₇]⁺) at m/z = 91.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for confirming the elemental composition of a molecule. Unlike standard MS, which provides nominal mass, HRMS can measure the mass-to-charge ratio to several decimal places. For this compound, HRMS would be used to measure the mass of the molecular ion with high precision. An experimental mass value matching the calculated exact mass of 180.0423 Da would provide unambiguous confirmation of the C₉H₈O₄ molecular formula.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.orgwikipedia.org These methods are exquisitely sensitive to the spatial arrangement of chromophores and functional groups around a stereocenter, making them ideal for the unambiguous assignment of absolute configuration. encyclopedia.pub

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. wikipedia.org This differential absorption is non-zero only for chiral molecules in the region of their electronic transitions. encyclopedia.pub The resulting ECD spectrum is a plot of this difference, typically expressed as molar circular dichroism (Δε = ΔεL - ΔεR) or molar ellipticity ([θ]), against wavelength. The sign and intensity of the peaks in an ECD spectrum, known as Cotton effects, are characteristic of the absolute configuration of the enantiomer. biologic.net

Detailed Research Findings from a Closely Related Compound: (R)-Mandelic Acid

To illustrate the application of ECD in chirality assessment, the following table summarizes the experimental and computed ECD spectral data for (R)-mandelic acid in water. The data is sourced from a comprehensive study on the chiroptical properties of mandelic acid derivatives. nih.gov

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) | Computed Δε (M⁻¹cm⁻¹) | Transition Assignment |

| ~260 | Positive | Positive | ¹Lb (π → π) |

| ~220 | Negative | Negative | ¹La (π → π) |

| ~195 | Positive | Positive | ¹Bb (π → π*) |

This table presents data for (R)-mandelic acid as a representative example to illustrate the principles of ECD analysis.

The data clearly shows the characteristic positive and negative Cotton effects for the different π → π* transitions of the phenyl ring. The agreement between the experimental and computationally predicted spectra provides a high degree of confidence in the assignment of the absolute configuration. nih.gov A similar approach, combining experimental measurement with quantum-mechanical calculations, would be the gold standard for the definitive stereochemical assignment of this compound. encyclopedia.pub

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org All chiral substances rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of the specific rotation [α] versus wavelength.

The relationship between ECD and ORD is intimate; the two are mathematically related through the Kronig-Kramers transforms. biologic.net An ECD Cotton effect will have a corresponding anomalous dispersion curve in the ORD spectrum, known as a Cotton effect curve. A positive Cotton effect in ECD corresponds to a positive Cotton effect in ORD, which exhibits a peak at a longer wavelength and a trough at a shorter wavelength. Conversely, a negative ECD Cotton effect corresponds to a negative ORD Cotton effect with a trough followed by a peak.

Mechanistic Investigations of R Formyloxy Phenylacetic Acid Synthesis and Reactions

Elucidation of Reaction Pathways and Transition States

The synthesis of (R)-(formyloxy)phenylacetic acid can be envisioned through several reaction pathways, with the specific pathway and its associated transition states being highly dependent on the chosen reagents and catalysts.

One plausible pathway involves the enantioselective formyloxylation of phenylacetic acid derivatives. In such a reaction, a chiral catalyst would coordinate to the substrate, creating a chiral environment that directs the attack of a formyloxylating agent to one face of the molecule, leading to the desired (R)-enantiomer. The transition state for this key step would involve a highly organized assembly of the substrate, the chiral catalyst, and the formyloxylating reagent. Computational studies, such as Density Functional Theory (DFT), can be employed to model these transition states, providing insights into the geometry and energetics that govern the enantioselectivity.

Another potential route is the kinetic resolution of a racemic mixture of (formyloxy)phenylacetic acid. This could be achieved using a chiral catalyst that selectively reacts with one enantiomer, leaving the other, in this case, the (R)-enantiomer, unreacted. The reaction pathway would involve the formation of a diastereomeric transition state between the chiral catalyst and each enantiomer of the substrate. The difference in the activation energies of these two diastereomeric transition states would determine the efficiency of the resolution.

In the context of related reactions, such as the iridium-catalyzed C-H borylation, the oxidative addition of a C-H bond to the metal center is often the rate-determining step. researchgate.net For the synthesis of this compound, if a transition metal-catalyzed C-H activation approach is employed, the elucidation of the transition state for the C-H bond cleavage would be a key focus.

Kinetic Studies and Rate Laws

Kinetic studies are instrumental in understanding the mechanism of a reaction by providing information about the reaction order with respect to each reactant and catalyst, and by identifying the rate-determining step. For the synthesis of this compound, a kinetic analysis would involve systematically varying the concentrations of the phenylacetic acid precursor, the formylating agent, and the catalyst, while monitoring the reaction rate.

A hypothetical rate law for a catalyzed synthesis of this compound could take the form:

Rate = k [Substrate]^a [Formylating Agent]^b [Catalyst]^c

where k is the rate constant, and a, b, and c are the reaction orders with respect to the substrate, formylating agent, and catalyst, respectively. The values of these exponents would provide crucial clues about the molecularity of the rate-determining step.

In a study on phenylacetate-CoA ligases, which are enzymes that activate phenylacetic acid, kinetic analyses revealed significant differences in the Michaelis constant (Km) for different paralogs of the enzyme, indicating varying substrate binding affinities. nih.gov Although this is a biological system, the principles of kinetic analysis are transferable to chemical catalysis. For instance, in a proposed synthesis of this compound, determining the Km and Vmax would provide insights into the efficiency of the catalyst.

Preliminary kinetic studies on a cooperatively catalyzed bromocycloetherification reaction involved monitoring the reaction progress using NMR spectroscopy to determine the initial rates. nih.gov A similar approach could be employed for the synthesis of this compound to elucidate its rate law.

Mechanistic Role of Catalysts (Acid, Base, Transition Metal)

Catalysts play a pivotal role in the synthesis of this compound by providing a lower energy reaction pathway, thereby increasing the reaction rate and often controlling the stereoselectivity.

Acid Catalysis: In certain synthetic approaches, an acid catalyst can activate the formylating agent or the substrate. numberanalytics.com For example, a Brønsted acid could protonate a carbonyl group on the formylating agent, making it more electrophilic and susceptible to nucleophilic attack by the phenylacetic acid derivative. numberanalytics.com In some cases, a carboxylic acid additive can play a dual role, assisting in the formation of the active catalyst and participating in protodemetalation steps. researchgate.net

Base Catalysis: A base can act as a catalyst by deprotonating the phenylacetic acid precursor, generating a more nucleophilic carboxylate that can then react with the formylating agent. numberanalytics.com The choice of base and its concentration can significantly impact the reaction yield. researchgate.net In palladium-catalyzed carbonylation reactions of benzyl (B1604629) chlorides to form phenylacetic acid derivatives, an excess of a base like sodium hydroxide (B78521) is often required. researchgate.net

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are widely used in the synthesis of phenylacetic acid derivatives. researchgate.netccspublishing.org.cnmdpi.com In a potential synthesis of this compound, a transition metal catalyst could function through various catalytic cycles. For instance, a palladium-catalyzed process might involve:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to a precursor molecule. researchgate.netccspublishing.org.cn

Migratory Insertion: A ligand, such as carbon monoxide or a formyloxy group, inserts into a metal-carbon bond. ccspublishing.org.cn

Reductive Elimination: The final product is eliminated from the metal center, regenerating the active Pd(0) catalyst. researchgate.netccspublishing.org.cn

The following table summarizes the roles of different types of catalysts in related synthetic transformations.

| Catalyst Type | Mechanistic Role | Example Reaction |

| Acid | Protonation of reagents to increase electrophilicity. | Acid-catalyzed esterification. numberanalytics.com |

| Base | Deprotonation of substrates to increase nucleophilicity. | Base-mediated carbonylation of benzyl halides. researchgate.net |

| Transition Metal | Facilitates bond formation via oxidative addition, migratory insertion, and reductive elimination cycles. | Palladium-catalyzed cross-coupling reactions. mdpi.cominventivapharma.com |

Investigation of Intermediates and Reaction Species